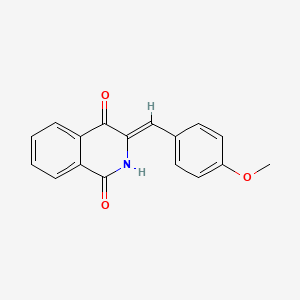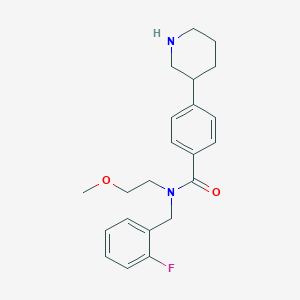
6-(1-azepanylmethyl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-azepanylmethyl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine, also known as AZD6738, is a potent and selective inhibitor of the checkpoint kinase 1 (CHK1) enzyme. CHK1 is a key regulator of the DNA damage response pathway, which is responsible for maintaining genomic stability and preventing the development of cancer. Inhibition of CHK1 has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising target for cancer therapy.
Mécanisme D'action
CHK1 is a serine/threonine kinase that plays a crucial role in the DNA damage response pathway. It is activated in response to DNA damage, where it phosphorylates downstream targets to halt cell cycle progression and allow time for DNA repair. Inhibition of CHK1 by 6-(1-azepanylmethyl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine results in the accumulation of DNA damage, leading to cell death in cancer cells. In addition, this compound has been shown to enhance the anti-tumor immune response by increasing the expression of immune checkpoint proteins on cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to tumor regression. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiotherapy in combination therapy. However, this compound has also been shown to have off-target effects on other kinases, which may limit its clinical use.
Avantages Et Limitations Des Expériences En Laboratoire
6-(1-azepanylmethyl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is a potent and selective inhibitor of CHK1, making it a valuable tool for studying the DNA damage response pathway. Its ability to sensitize cancer cells to DNA-damaging agents makes it a promising candidate for combination therapy. However, its off-target effects on other kinases may limit its use in certain experimental settings.
Orientations Futures
Future research on 6-(1-azepanylmethyl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine should focus on optimizing its clinical use in combination therapy. This may involve identifying biomarkers that predict response to this compound, as well as developing strategies to overcome resistance to the drug. In addition, further studies are needed to fully understand the off-target effects of this compound on other kinases, which may inform the development of more selective CHK1 inhibitors. Finally, the potential use of this compound in immunotherapy should be further explored, particularly in combination with immune checkpoint inhibitors.
Méthodes De Synthèse
6-(1-azepanylmethyl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine was first synthesized by AstraZeneca, a multinational pharmaceutical company, using a multi-step synthetic route. The synthesis involves the reaction of 4-fluoroaniline with 1-azepanemethylamine, followed by the reaction of the resulting product with cyanogen bromide to form the triazine ring. The final step involves the introduction of the diamine group using a palladium-catalyzed coupling reaction.
Applications De Recherche Scientifique
6-(1-azepanylmethyl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. It has been shown to enhance the efficacy of chemotherapy and radiotherapy in various cancer types, including lung, breast, and ovarian cancer. In addition, this compound has been shown to induce synthetic lethality in cancer cells with defects in the homologous recombination DNA repair pathway, making it a potential treatment option for patients with BRCA-mutated tumors.
Propriétés
IUPAC Name |
6-(azepan-1-ylmethyl)-2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN6/c17-12-5-7-13(8-6-12)19-16-21-14(20-15(18)22-16)11-23-9-3-1-2-4-10-23/h5-8H,1-4,9-11H2,(H3,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZFFZHFVQCDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[(diethylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B5632056.png)
![2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine](/img/structure/B5632061.png)
![2-amino-6-isopropyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B5632066.png)
![(4-chlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5632073.png)
![[4-(hydroxymethyl)phenyl]{methyl[2-(2-methyl-1H-imidazol-1-yl)ethyl]amino}acetic acid](/img/structure/B5632079.png)
![(3R*,5S*)-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5632103.png)


![N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5632115.png)


![3-methyl-7-(4-methylpyrimidin-2-yl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5632133.png)

